5-acetyl-6-methyl-4-thioxo-3,4-dihydropyrimidin-2(1H)-one

Description

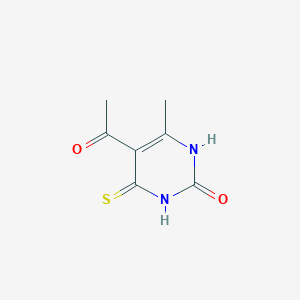

5-Acetyl-6-methyl-4-thioxo-3,4-dihydropyrimidin-2(1H)-one is a sulfur-containing dihydropyrimidinone derivative characterized by a thioxo group at position 4, an acetyl group at position 5, and a methyl group at position 6. The thioxo group (C=S) distinguishes it from the more common oxo (C=O) analogs, imparting distinct electronic and steric properties that influence reactivity, solubility, and biological interactions .

Properties

IUPAC Name |

5-acetyl-6-methyl-4-sulfanylidene-1H-pyrimidin-2-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8N2O2S/c1-3-5(4(2)10)6(12)9-7(11)8-3/h1-2H3,(H2,8,9,11,12) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JGLRXCDNKFJGIF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=S)NC(=O)N1)C(=O)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8N2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

184.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-acetyl-6-methyl-4-thioxo-3,4-dihydropyrimidin-2(1H)-one typically involves the condensation of appropriate aldehydes with thiourea and acetylacetone under acidic or basic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and the product is purified by recrystallization.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. This might include the use of continuous flow reactors and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

Oxidation: This compound can undergo oxidation reactions, typically forming sulfoxides or sulfones.

Reduction: Reduction reactions may convert the thioxo group to a thiol or thioether.

Substitution: Nucleophilic substitution reactions can occur at the acetyl or methyl groups, leading to various derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

Substitution: Nucleophiles like amines or alcohols can be used under basic conditions.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides, while substitution could produce various functionalized derivatives.

Scientific Research Applications

Overview

5-acetyl-6-methyl-4-thioxo-3,4-dihydropyrimidin-2(1H)-one is a compound that has garnered interest in various fields due to its unique chemical structure and properties. Its applications span across medicinal chemistry, agriculture, and materials science.

Medicinal Applications

Antimicrobial Activity : Studies have demonstrated that derivatives of this compound exhibit significant antimicrobial properties. For instance, compounds synthesized from this thioxo derivative have shown moderate activity against various bacterial strains, suggesting potential use as antibacterial agents in pharmaceuticals .

Anticancer Properties : Research indicates that this compound may possess anticancer activity. Specific derivatives have been tested for their ability to inhibit cancer cell proliferation, with some showing promising results in vitro. The mechanism of action is believed to involve the induction of apoptosis in cancer cells, making it a candidate for further development in cancer therapeutics .

Agricultural Applications

Pesticidal Activity : The thioxo moiety present in the compound contributes to its pesticidal properties. Formulations containing this compound have been evaluated for their efficacy against agricultural pests, demonstrating potential as a biopesticide. This application could provide an eco-friendly alternative to synthetic pesticides .

Material Science Applications

Polymer Synthesis : The compound can also be utilized in the synthesis of novel polymers with specific properties. Its reactive nature allows it to act as a monomer in polymerization processes, leading to materials with enhanced mechanical and thermal stability. This aspect is particularly relevant in developing advanced materials for industrial applications .

Data Table: Summary of Applications

| Application Area | Specific Use Case | Observations/Results |

|---|---|---|

| Medicinal | Antimicrobial agents | Moderate activity against bacteria |

| Anticancer agents | Induces apoptosis in cancer cells | |

| Agricultural | Biopesticides | Effective against agricultural pests |

| Material Science | Polymer synthesis | Improved mechanical and thermal properties |

Overview

5-((2-Chlorophenyl)(2,6-dimethylmorpholino)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol is another compound that has shown potential across various scientific domains including pharmacology and agrochemistry.

Pharmacological Applications

Antifungal Activity : This compound has been investigated for its antifungal properties. Laboratory studies indicate that it exhibits significant activity against several fungal pathogens. The mechanism appears to involve disruption of fungal cell membrane integrity, which could lead to its application in antifungal treatments .

CNS Activity : Preliminary research suggests that this compound may interact with central nervous system receptors. Its structural features allow it to cross the blood-brain barrier, indicating potential use in treating neurological disorders. Further studies are needed to elucidate its full pharmacological profile and therapeutic potential .

Agrochemical Applications

Herbicidal Properties : The thiazole and triazole moieties contribute to the herbicidal activity of this compound. Field trials have shown effectiveness against certain weed species, suggesting its utility as a selective herbicide in crop management systems .

Data Table: Summary of Applications

| Application Area | Specific Use Case | Observations/Results |

|---|---|---|

| Pharmacological | Antifungal agents | Significant activity against fungi |

| CNS-active compounds | Potential for neurological treatments | |

| Agrochemical | Herbicides | Effective against specific weed species |

Mechanism of Action

The mechanism of action for compounds like 5-acetyl-6-methyl-4-thioxo-3,4-dihydropyrimidin-2(1H)-one often involves interaction with specific enzymes or receptors. The thioxo group can form hydrogen bonds or coordinate with metal ions, influencing the compound’s biological activity. Pathways involved may include inhibition of enzyme activity or modulation of signal transduction pathways.

Comparison with Similar Compounds

Key Observations :

- Thioxo vs.

- Substituent Effects : Aromatic substituents (e.g., phenyl, furanyl) at position 4 enhance rigidity and π-stacking interactions, often increasing melting points (e.g., 260–262°C for benzo[b]thiophen-2-yl derivatives ). Aliphatic substituents (e.g., n-butyl) result in lower melting points (178–183°C) .

Physical and Spectral Properties

Comparative data for select compounds:

Biological Activity

5-acetyl-6-methyl-4-thioxo-3,4-dihydropyrimidin-2(1H)-one (CAS 90151-12-5) is a compound belonging to the dihydropyrimidine family, which has garnered significant attention due to its diverse biological activities. This article explores its pharmacological properties, including antioxidant, antimicrobial, and anticancer activities, supported by relevant case studies and research findings.

Chemical Structure and Properties

The molecular formula of this compound is C7H8N2O2S, with a molecular weight of 184.22 g/mol. The compound features a thioxo group which contributes to its biological activity.

Antioxidant Activity

Research indicates that dihydropyrimidinones, including this compound, exhibit significant antioxidant properties. A study by Stefani et al. (2006) demonstrated that these compounds can scavenge free radicals, thereby protecting cells from oxidative stress . The antioxidant capacity is often evaluated using assays such as DPPH and FRAP.

| Study | Method | Findings |

|---|---|---|

| Stefani et al., 2006 | DPPH Scavenging | Significant reduction in DPPH radical concentration |

| Cheng et al., 2022 | FRAP Assay | High reducing power indicating strong antioxidant activity |

Antimicrobial Activity

Several studies have assessed the antimicrobial efficacy of this compound against various pathogens. In vitro tests showed that this compound exhibits activity against Staphylococcus aureus and Escherichia coli.

| Pathogen | Zone of Inhibition (mm) |

|---|---|

| Staphylococcus aureus | 14 |

| Escherichia coli | 12 |

These findings suggest its potential as a lead compound in developing new antimicrobial agents .

Anticancer Activity

The anticancer properties of dihydropyrimidine derivatives have been extensively studied. For instance, a study indicated that this compound inhibits the microtubule-stimulated ATPase activity of Eg5, a key protein in cell division. This inhibition leads to reduced proliferation in cancer cell lines such as MCF-7 and MDA-MB-231 .

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 | 10 |

| MDA-MB-231 | 12 |

Case Studies

- Antioxidant Evaluation : A study conducted on various dihydropyrimidine derivatives found that those with acetyl and thioxo groups had enhanced antioxidant activities compared to their counterparts without these substituents .

- Antimicrobial Screening : In a comprehensive evaluation of synthesized dihydropyrimidines, the compound demonstrated superior antibacterial properties compared to standard antibiotics .

- Anticancer Mechanism : Research focusing on the mechanism of action revealed that the compound's ability to inhibit Eg5 activity correlates with its cytotoxic effects on cancer cells, suggesting a promising avenue for further drug development .

Q & A

Q. What are the optimized synthetic routes for 5-acetyl-6-methyl-4-thioxo-3,4-dihydropyrimidin-2(1H)-one, and how do reaction conditions influence yield?

The compound can be synthesized via modified Biginelli reactions. A typical protocol involves refluxing a mixture of thiourea (15 mmol), acetylacetone (10 mmol), and an aldehyde derivative in a solvent system (e.g., n-heptane-toluene 1:1) with ZnCl₂ as a catalyst. Reaction completion is monitored by TLC, followed by recrystallization for purification . Alternative methods use NaH and methoxymethyl chloride (MOMCl) in DMF, with yields improved by stepwise addition of reagents and temperature control (0–5°C for 1 hour) . Key variables affecting yield include solvent polarity, catalyst loading (e.g., 2 mmol ZnCl₂), and reaction time (6–12 hours).

Q. How is the structural confirmation of this compound performed, and what analytical techniques are critical?

Single-crystal X-ray diffraction (XRD) is the gold standard for structural elucidation, providing bond-length precision (mean σ(C–C) = 0.002 Å) and confirming the thioxo group at position 4 . Complementary techniques include:

- ¹H/¹³C NMR : Assignments of acetyl (δ ~2.2 ppm, s) and methyl groups (δ ~2.4 ppm, s) in DMSO-d₆ .

- IR spectroscopy : Peaks at 1662–1682 cm⁻¹ (C=O stretch) and 1456 cm⁻¹ (C–S vibration) .

- Mass spectrometry : Molecular ion [M+H]⁺ matched to theoretical molecular weight.

Advanced Research Questions

Q. How can contradictory data on the compound’s bioactivity be resolved, particularly in antimicrobial assays?

Discrepancies in bioactivity often arise from variations in substituents (e.g., 4-methoxyphenyl vs. phenyl groups) or assay conditions. For example, antimicrobial activity against Staphylococcus aureus may vary due to:

- Substituent effects : Electron-donating groups (e.g., -OCH₃) enhance membrane penetration .

- Assay protocols : Differences in inoculum size (e.g., 10⁶ CFU/mL vs. 10⁸ CFU/mL) or solvent (DMSO vs. water) alter MIC values. Standardization using CLSI guidelines and dose-response curves (IC₅₀ calculations) is recommended .

Q. What strategies are effective for optimizing regioselectivity in functionalizing the dihydropyrimidinone core?

Regioselective modifications at positions 4 or 5 require controlled electrophilic substitution or cross-coupling reactions. For example:

- Suzuki coupling : Introduce aryl groups at position 4 using Pd catalysts (e.g., Pd(PPh₃)₄) and boronic acids in THF/water (3:1) at 80°C .

- Thiol-ene click chemistry : Modify the thioxo group (position 4) with alkenes under UV light (λ = 365 nm) . Monitoring by HPLC-MS ensures purity, while DFT calculations predict reactive sites based on electron density maps .

Q. How does the thioxo group influence the compound’s tautomeric equilibrium, and what are the implications for reactivity?

The thioxo group at position 4 stabilizes the enol-thione tautomer, confirmed by XRD data showing a planar pyrimidinone ring with a thione S1–C4 bond length of 1.68 Å . This tautomer enhances nucleophilic reactivity at C2, facilitating alkylation or acylation reactions. Solvent polarity (e.g., DMF vs. ethanol) shifts the equilibrium, as shown by variable-temperature NMR .

Methodological Considerations

Q. What purification techniques are most effective for isolating high-purity samples?

- Recrystallization : Use ethanol/water (7:3) or ethyl acetate/hexane (1:2) systems to remove unreacted thiourea or aldehyde byproducts .

- Column chromatography : Optimize eluent polarity (e.g., chloroform:ethyl acetate 4:1) for derivatives with polar substituents .

- HPLC : Reverse-phase C18 columns with acetonitrile/water gradients (5–95% over 20 minutes) resolve closely related impurities .

Q. How can computational methods predict the compound’s interaction with biological targets?

Molecular docking (AutoDock Vina) and MD simulations (GROMACS) model binding to enzymes like dihydrofolate reductase (DHFR). Key steps:

- Prepare the ligand (AM1-BCC charges) and receptor (PDB: 1U72).

- Simulate binding poses with a grid box centered on the active site (20 ų).

- Validate using binding free energy calculations (MM-PBSA) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.